Journal Name:Pesticide Biochemistry and Physiology
Journal ISSN:0048-3575
IF:4.966
Journal Website:http://www.elsevier.com/wps/find/journaldescription.cws_home/622930/description#description
Year of Origin:1971
Publisher:Academic Press Inc.
Number of Articles Per Year:153
Publishing Cycle:Monthly
OA or Not:Not
Pesticide Biochemistry and Physiology ( IF 4.966 ) Pub Date: 2023-02-16 , DOI: 10.1007/s00764-023-00229-0
Two new, simple, fast, and sensitive methods, normal- and reversed-phase high-performance thin-layer chromatography (NP-HPTLC and RP-HPTLC) were established for the simultaneous determination of the antidiabetic drugs remogliflozin etabonate (REM) and metformin hydrochloride (MET) in bulk and tablet formulation. NP-HPTLC was performed using aluminum plates pre-coated with silica gel 60 NP F254 as the stationary phase using ethyl acetate‒methanol‒toluene‒formic acid (1.25:0.5:2.25:1, V/V) as the mobile phase. However, good separation was achieved for RP-HPTLC on aluminum plates pre-coated with silica gel 60 RP-18 F254S as the stationary phase using water‒methanol‒glacial acetic acid (2.5:1.5:1, V/V) as the mobile phase. Quantification was done by densitometric analysis at 226 nm for both methods over the concentration range of 200‒1200 ng/band for REM and 1000‒6000 ng/band for MET. The developed method was validated in terms of linearity, accuracy, precision, robustness, ruggedness, and specificity. Linear regression analysis data for calibration of the HPTLC method represented a good linear relationship with regression coefficient: r2 > 0.99 for both methods. The compact spots of REM and MET showed RF values of 0.56 and 0.10 in NP-HPTLC and 0.15 and 0.88 in RP-HPTLC method, respectively. The developed NP-HPTLC method was used for the analysis of REM and MET in tablet formulation, and the percentage amount was found to be in the range of 100.28‒100.78% and 100.25‒100.73%, respectively; the lower limits of detection and quantification (LOD and LOQ) were 17.86 ng and 54.12 ng for REM and 105.04 ng and 318.32 ng for MET. Furthermore, in RP-HPTLC method, the percentage amounts were found to be in the range of 100.28‒100.66% and 100.32‒100.80% for REM and MET, respectively. LOD and LOQ were 16.94 ng and 51.34 ng for REM and 114.86 and 348.05 for MET.
Pesticide Biochemistry and Physiology ( IF 4.966 ) Pub Date: 2023-01-31 , DOI: 10.1007/s00764-023-00222-7
Guggulsterone (GS) is a bioactive phytosteroid found in the oleo-gum resin of guggul (Commiphora wightii). In Indian system of medicine, there is a long history of the use of gum and plant extract of guggul for treating various ailments. Due to the complex nature, low availability, and inconsistency of phytosteroids, their analysis is a difficult task. A fast, sensitive, selective, and robust densitometric high-performance thin-layer chromatographic method was developed to determine guggulsterones E and Z (GS-E and GS-Z) quantitatively in six different guggul-based formulations used in AYUSH (Ayurveda, Yoga and Naturopathy, Unani, Siddha, and Homeopathy) systems of medicine, which are used as chemical markers for the standardization of different guggul-based formulations. Separation was done on silica gel 60F254 aluminum plates using n-hexane–ethyl acetate (5:5, V/V) as the mobile phase. Quantification of GS-E and GS-Z was carried out using densitometry at 254 nm. A precise and accurate quantification method was developed in the linear working concentration range of 6.43‒24.12 µg/mL, 13.06‒42.43 µg/mL with good correlations, r2 0.9971 and 0.9994, respectively, for GS-E and GS-Z. The contents of GS-E and GS-Z were in the range of 50‒2240 µg/g and 70‒3330 µg/g, respectively, in different guggul-based formulations. The method was validated for precision, robustness, accuracy, limit of detection and limit of quantification, etc., as per the International Council for Harmonization guidelines. Specificity was confirmed using retention factor and spectra correlation of standard and sample tracks. Further, antioxidant profile of oleo-gum resin of guggul was carried out by using the TLC-bioautography approach. TLC-bioautography showed prominent spots of GS-E and GS-Z with other compounds in yellowish color against purple background of the developed plate. The developed method is economical and can be applied for the routine analysis of marketed polyherbal guggul-based formulations.
Pesticide Biochemistry and Physiology ( IF 4.966 ) Pub Date: 2023-02-13 , DOI: 10.1007/s00764-023-00225-4
In individuals with chronic refractory pouchitis and other gastrointestinal disorders, the combination of ciprofloxacin (CIP) and tinidazole (TIN) is beneficial and safe. As a result, a green micellar high-performance thin-layer chromatographic (HPTLC) approach for the immediate analysis of TIN and CIP in pure, spiked human plasma, and co-formulated tablet dosage form has been developed. It is rapid, extremely easy, sensitive, cost-effective, and environmentally friendly. The stationary phase was Merck aluminum HPTLC plates covered with silica gel 60 F254, while the mobile phase was acetone–ethanol–2% watery sodium dodecyl sulfate (3:4:2, V/V). For quantification of both medications, the densitometric scanner was set at 310 nm. For TIN and CIP, this chromatographic separation yielded symmetric, compact peaks with RF values of (0.22 ± 0.009) and (0.42 ± 0.007), respectively. At 310 nm, the separated spots were densitometrically scanned. For TIN and CIP, the detection thresholds were 6.7 ng/band and 25.03 ng/band, respectively. For TIN and CIP, the quantification limits were 20.3 ng/band and 75.25 ng/band, respectively. The approach was validated according to International Council for Harmonisation (ICH) principles and then used to determine the researched medicines in their various pharmaceutical dosage forms, and human plasma yielding an exceptional percent of recovery. In terms of precision and accuracy, the results were in great accordance with the published approach. This method is suitable for the sequential analysis of the two drugs in pure form, tablet dosage forms, and spiked human plasma due to its simplicity, speed, greenness, robustness, and low cost.
Pesticide Biochemistry and Physiology ( IF 4.966 ) Pub Date: 2022-08-14 , DOI: 10.1007/s00764-022-00190-4
A thin-layer chromatography method for the separation and in situ densitometric quantitation of sanguinarine and berberine was validated, following selected guidelines from the International Council for Harmonisation. The method was sensitive to both alkaloids and quantities < 1.5 ng/spot could be detected and quantified with precision, accuracy, and robustness. It required minimal amounts of plant tissue for sample processing. Due to its simple execution, up to 20 analyses could be performed from beginning to end in less than 2 h.
Pesticide Biochemistry and Physiology ( IF 4.966 ) Pub Date: 2022-07-14 , DOI: 10.1007/s00764-022-00186-0
In this paper, an attempt was made to carry out a chromatographic analysis of fractions of extracts containing substances with bactericidal activity, obtained from selected hop varieties. By searching for the ideal mobile phase, thin-layer chromatographic (TLC) analysis of all selected hop varieties was performed by use of silica/dichloromethane isopropanol systems. Using direct bioautography as a detection method, extracts with the best bactericidal properties were selected. Specific fractions were isolated using preparative planar chromatography. Depending on the location of the fraction, a suitable mobile phase was applied to ensure the best separation of the tested extracts. The isolated fractions were subjected to TLC analysis and direct bioautography using the Bacillus subtilis strain. The analyzed extracts of selected hop varieties represent promising material for work in the search for new substances with bactericidal/bacteriostatic activity.
Pesticide Biochemistry and Physiology ( IF 4.966 ) Pub Date: 2022-12-03 , DOI: 10.1007/s00764-022-00214-z
This study details the developed high-performance thin-layer chromatographic (HPTLC) method for estimating the active pharmaceutical ingredient of leflunomide and its formulation. HPTLC method was developed using pre-coated TLC plates (Merck) with silica gel G 60F254. The optimized mobile phase was toluene‒chloroform‒ethanol (4:4:2, V/V), having UV detection at 266 nm. Forced degradation study was carried out using various stressors like acidic, alkaline, hydrolytic, oxidative, photolytic and thermal conditions (International Council for Harmonisation [ICH], Q1A [R2]). Leflunomide was susceptible to degradation in acidic, alkaline and neutral stressors, whereas minor degradation was observed in oxidative, photolytic and thermal stressors. Degradation products of acidic and alkaline conditions were characterized by high-resolution mass spectrometry (HR-MS). Degradation products identified after stress studies were 4-(trifluoromethyl)aniline and 5-methylisoxazole-4-carboxylic acid. Linearity studies were performed in the range of 100‒600 ng/band. The parametric statistics of the calibration curve was found to be 0.9988. The limit of detection and limit of quantification values were found to be 4.35 ng/band and 13.19 ng/band. The developed method was studied as per the ICH Q2 (R1) guidelines for different parameters like linearity, accuracy, precision, specificity and robustness. Leflunomide in tablet dosage form was successfully analyzed using the described approach.
Pesticide Biochemistry and Physiology ( IF 4.966 ) Pub Date: 2023-01-28 , DOI: 10.1007/s00764-023-00221-8
People all over the world are affected by the chronic, disabling autoimmune illness known as rheumatoid arthritis (RA). Herbal products are more commonly used in treating RA as of their safety and efficacy. The selected formulation for the present study is ANTARTH capsules, which is a polyherbal formulation containing different herbs effective in the treatment of RA. The purpose of this study was to develop and validate a precise, accurate, novel high-performance thin-layer chromatography (HPTLC) method for the simultaneous estimation of quercetin, berberine, rutin, and curcumin and to determine the levels in a polyherbal formulation. A good chromatographic separation was accomplished using a mobile phase consisting of toluene‒ethyl acetate‒methanol‒formic acid (5:3:2:0.5, V/V ) with wavelengths of 366 nm and 426 nm using an ultraviolet‒visible (UV‒VIS) detector. The retention factors for quercetin, berberine, rutin, and curcumin were found to be 0.57, 0.316, 0.093, and 0.663, respectively. A good linear regression relationship between peak areas and concentrations was obtained with correlation coefficients of 0.9988, 0.9987, 0.9977, and 0.9984 for quercetin, rutin, berberine, and curcumin, respectively. The method developed was found to be accurate, precise, and robust. The method was then applied in a marketed formulation (ANTARTH capsule), and the percent content was found to be 5.26 ± 1.09, 4.76 ± 0.83, 3.80 ± 0.94 and 7.62 ± 1.58 for quercetin, rutin, berberine, and curcumin, respectively.
Pesticide Biochemistry and Physiology ( IF 4.966 ) Pub Date: 2023-04-22 , DOI: 10.1007/s00764-023-00235-2
Hygrophila schulli (HS) plant has been used in traditional systems of medicine to cure several ailments. According to the World Health Organization, development of phytochemical reference standard (PRS) is essential to standardize the medicinal plants. An attempt was, therefore, made to develop betulin as a PRS for the analysis of HS plant by a validated high-performance thin-layer chromatography (HPTLC) method. The laboratory-isolated and -identified betulin from the HS roots was used to develop and validate the proposed method with respect to linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness. The mobile phase containing toluene‒methanol (8:1, V/V) and an HPTLC aluminum plate, pre-coated with silica gel 60 F254, were used. The post-chromatographic derivatization using Liebermann‒Burchard reagent was performed to enable the quantification of betulin in the test samples at 366 nm in fluorescent mode. Data for the calibration plots of betulin showed good linearity with y = 4.475x + 546.73 (r2 = 0.9953) regression equation in the concentration range of 200–1000 ng band−1 (RF = 0.494 ± 0.016). The slope and intercept (mean ± SD) values were 4.475 ± 0.0045 and 546.73 ± 45.58, respectively. The LOD and LOQ for betulin were found to be 33.62 and 101.88 ng band−1, respectively. The stability study suggested that betulin is stable in the chloroform solution during 24 h at room temperature. The proposed method showed good precision and robustness. The recovery values of betulin from the chloroform extracts of HS stems and roots were 97.95 ± 0.46% and 99.21 ± 0.69%, respectively, with % w/w contents 0.56 ± 0.01 and 1.14 ± 0.01 on dry weight basis of the extracts. The proposed method can be employed to standardize HS plant using betulin as a PRS for its quality control.
Pesticide Biochemistry and Physiology ( IF 4.966 ) Pub Date: 2023-03-20 , DOI: 10.1007/s00764-023-00234-3
Lecithin is a mixture of phospholipids which naturally occurs in plants and animals cells. This is a component of drugs as well as dietary supplements, which are used to improve memory and concentration, likewise to decrease cholesterol level in blood, decrease risk of cardiovascular diseases and in a lot of other cases. In this paper the quantitative and qualitative analysis of phosphatidylcholine, which is the main component of lecithin, by thin-layer chromatography with densitometric detection, was described. First, the method was validated according to the International Council for Harmonisation (ICH); validation results have shown that the method was selective, precise, and accurate in the range of the linearity 0.23–3.21 mg mL−1. Next, described method was used for the quantification of phosphatidylcholine in dietary supplements and drugs containing lecithin. The obtained results, both in terms of the quality of chromatographic separation and statistical evaluation are satisfactory, and the developed analytical procedure may be an alternative to other separation techniques, for the quick analysis of lecithin products.
Pesticide Biochemistry and Physiology ( IF 4.966 ) Pub Date: 2022-10-05 , DOI: 10.1007/s00764-022-00204-1
Traditional herbal medicines have been used for the treatment of various diseases and improving health for many years until the present time. The presence of phytochemical constituents of the herbal medicines has provided a significant contribution to modern therapeutics. Awareness of the chromatographic fingerprint is useful in the discovery of effective therapeutic agents. Among the commonly used traditional herbal medicines are the pteridophyte species. This includes Drynaria quercifolia, Diplazium esculentum, and Asplenium nidus that can be found in Bukidnon, Philippines. This paper describes the development of a high-performance thin-layer chromatography (HPTLC) method for the chromatographic fingerprints of the fern species. The presence and separation of phytoconstituents were evaluated using different mobile phases with varying polarities and proportions. The plates were derivatized using natural products (NP) reagent. The mobile phase composed of ethyl acetate‒formic acid‒acetic acid‒water (30:2.75:2.75:6.5, V/V) produced a good separation of the compounds present in the fern species. The developed HPTLC method for the fingerprint of the fern species was validated qualitatively by considering the RF values of the selected zones to evaluate the stability of the fingerprint. The validation results proved that the developed method is reproducible, precise, and robust. This method can thus be used for the chemical profiling and standardization of the fern species and the developed fern herbal products for quality monitoring.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
农林科学2区 | BIOCHEMISTRY & MOLECULAR BIOLOGY 生化与分子生物学3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
9.90 | 62 | Science Citation Index Science Citation Index Expanded | Not |
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